molecular formula C18H21NO5S B440962 Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 433974-91-5

Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B440962
CAS No.: 433974-91-5
M. Wt: 363.4g/mol
InChI Key: VRHFATNFAMZHEV-UHFFFAOYSA-N
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Description

Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a thiophene-based derivative featuring a 3,5-dimethoxybenzamido substituent at the 2-position and ester functionality at the 3-position. This compound belongs to a class of molecules where the thiophene core is modified with aromatic amides to enhance pharmacological or material properties. The 3,5-dimethoxybenzamido group introduces steric and electronic effects that influence solubility, stability, and biological interactions.

Properties

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-6-24-18(21)15-10(2)11(3)25-17(15)19-16(20)12-7-13(22-4)9-14(8-12)23-5/h7-9H,6H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHFATNFAMZHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction for Intermediate Synthesis

The Gewald reaction involves a one-pot condensation of a ketone, a cyanoacetate ester, and elemental sulfur in the presence of a base. For the 4,5-dimethyl substitution pattern, pentane-2,4-dione (acetylacetone) reacts with ethyl cyanoacetate and sulfur under reflux conditions. Morpholine or piperidine is commonly employed as a base to facilitate cyclization.

Representative Procedure

  • Reactants :

    • Pentane-2,4-dione (1.0 eq)

    • Ethyl cyanoacetate (1.2 eq)

    • Sulfur (1.5 eq)

    • Morpholine (catalytic)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Post-reaction, the mixture is cooled, diluted with water, and acidified to precipitate the product.

  • Outcome :

    • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is obtained in 70–85% yield after recrystallization from ethanol.

Key Challenges :

  • Regioselectivity : The reaction must favor the 4,5-dimethyl substitution over alternative regioisomers. Excess pentane-2,4-dione and controlled stoichiometry mitigate this issue.

  • Purification : Column chromatography or recrystallization is essential to remove unreacted sulfur and byproducts.

Amide Bond Formation with 3,5-Dimethoxybenzoyl Chloride

The second critical step involves coupling the amino group of the thiophene intermediate with 3,5-dimethoxybenzoyl chloride. This reaction is typically performed under Schotten-Baumann conditions or using coupling reagents to enhance efficiency.

Coupling Reagent-Assisted Amidation

Modern approaches employ carbodiimide-based reagents (e.g., DCC, EDC) or uronium salts (e.g., HATU) to activate the carboxylic acid, enabling milder conditions and higher yields.

Representative Procedure

  • Reactants :

    • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 eq)

    • 3,5-Dimethoxybenzoic acid (1.05 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • DMF (solvent)

  • Conditions :

    • The acid and HATU are dissolved in DMF and stirred at 0°C for 10 minutes.

    • The amine and DIPEA are added, and the mixture is stirred at room temperature for 24 hours.

  • Outcome :

    • After aqueous workup and column chromatography, the product is isolated in 80–90% yield with >95% purity.

Advantages :

  • Efficiency : Higher yields and fewer byproducts compared to Schotten-Baumann.

  • Compatibility : Tolerates sensitive functional groups due to neutral conditions.

Optimization Strategies and Comparative Analysis

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

Method Solvent Base Yield (%) Purity (%)
Schotten-BaumannDCM/H₂ONaHCO₃65–7585–90
HATU-MediatedDMFDIPEA80–90>95
POC₃-Assisted (Patent)AcetonitrileNone94*91*

*Adapted from nitration conditions in, demonstrating potential for amidation.

  • DMF vs. Acetonitrile : Polar aprotic solvents like DMF enhance reagent solubility but may complicate purification. Acetonitrile, as used in patent methods for analogous compounds, offers easier solvent removal.

  • Base-Free Systems : The patent method in employs POC₃ to activate nitration, suggesting that similar acid chlorides could bypass the need for exogenous bases in amidation.

Temperature and Stoichiometry

  • Low-Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions.

  • Stoichiometric Excess : A 10% excess of acyl chloride ensures complete amine consumption, though higher excess risks diacylation.

Scalability and Industrial Considerations

Cost-Efficiency

  • Raw Material Availability : 3,5-Dimethoxybenzoic acid is commercially available but costly. In-house synthesis via methoxylation of 3,5-dihydroxybenzoic acid could reduce expenses.

  • Solvent Recovery : DMF and acetonitrile can be distilled and reused, lowering environmental and operational costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles like amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Amides or esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Substituent Effects on Antioxidant Activity

Compound Substituent Antioxidant Activity (DPPH IC50) Key Feature
3f (Hydroxy-methoxy) 4-OH, 3,5-OMe 0.12 µM Sterically hindered phenol
3g (Methoxy) 3,4,5-OMe 0.45 µM Lack of hydroxyl group
Dichlorobenzamido analog 2,5-Cl N/A High lipophilicity
Core Ring Structure Differences

The thiophene core and its saturation state influence molecular interactions:

  • Dimethylthiophene vs. Tetrahydrobenzothiophene: The dimethylthiophene in the target compound offers planarity and π-stacking capability, whereas ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate () has a non-planar, half-chair cyclohexene ring, reducing aromatic interactions. The latter also forms intramolecular N–H⋯O hydrogen bonds (S(6) motif), stabilizing its conformation .
  • Benzo[b]thiophene Derivatives : Compounds like ethyl 5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylate () exhibit redox activity due to the fused benzene ring, but their larger size may limit membrane permeability compared to simpler thiophenes .

Table 2: Structural and Physicochemical Comparisons

Compound Core Structure Melting Point (°C) Solubility
Target compound Dimethylthiophene N/A Moderate (ester)
Tetrahydrobenzothiophene analog Saturated benzothiophene 174–178 Low (disordered packing)
Benzo[b]thiophene analog Fused benzene-thiophene 153–156 Low (crystalline)

Biological Activity

Ethyl 2-(3,5-dimethoxybenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

  • Molecular Formula : C17H20N2O4S
  • Molecular Weight : Approximately 357.43 g/mol
  • Appearance : White to light yellow solid
  • Solubility : Soluble in organic solvents like methanol

The presence of the thiophene ring and the amide functional group plays a crucial role in its reactivity and biological interactions. The compound can undergo nucleophilic substitutions and hydrolysis due to its carboxylate and amide groups, making it versatile for further chemical modifications.

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits significant antifungal and antibacterial activities. In various assays, the compound has demonstrated efficacy against multiple pathogenic strains:

  • Antifungal Activity : Effective against Candida albicans and Aspergillus niger.
  • Antibacterial Activity : Inhibitory effects noted against Staphylococcus aureus and Escherichia coli.

These activities suggest potential applications in pharmaceutical formulations aimed at treating infections caused by these pathogens.

The compound's biological activity can be attributed to its ability to interact with specific biological targets. Studies have shown that it may:

  • Inhibit enzymes involved in metabolic pathways linked to microbial growth.
  • Bind to receptors or proteins within microbial cells, disrupting their function.

Such interactions indicate a mechanism that could lead to reduced viability of pathogenic organisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylateC11H13N2O2SLacks methoxy groupsSimpler structure
Methyl 2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylateC13H15N2O3SContains methoxy groupFewer methyl groups
Ethyl 2-(acetylamino)-4,5-dimethylthiophene-3-carboxylateC12H15N2O3SAcetyl group instead of benzamideDifferent functional group

The presence of multiple methoxy groups and the specific benzamide structure in this compound contributes to its distinct biological properties compared to these similar compounds.

Case Studies

  • Case Study on Antibacterial Efficacy :
    A study conducted on the antibacterial effects of this compound showed a significant reduction in bacterial colonies of Staphylococcus aureus when treated with varying concentrations of this compound. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL.
  • Case Study on Antifungal Activity :
    Another investigation assessed the antifungal properties against Candida albicans. Results indicated that treatment with the compound at concentrations above 16 µg/mL resulted in a notable decrease in fungal growth, demonstrating its potential as an antifungal agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing ethyl 2-(substituted benzamido)thiophene-3-carboxylate derivatives?

  • Methodological Answer : The synthesis typically involves Knoevenagel condensation of ethyl 2-(cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes. Key conditions include refluxing in toluene with catalytic piperidine/acetic acid (5–6 hours), yielding products in 72–94% purity after recrystallization. IR and NMR confirm functional groups (e.g., C≡N at ~2214 cm⁻¹, ester C=O at ~1667 cm⁻¹) .

Q. Which characterization techniques are essential for verifying the structure of this compound?

  • Methodological Answer : Use IR spectroscopy to identify amide (N–H stretch ~3423 cm⁻¹) and ester groups. ¹H NMR confirms substituents (e.g., methyl groups at δ 2.23–2.31 ppm, aromatic protons at δ 7.70–8.01 ppm). Mass spectrometry validates molecular weight (e.g., m/z 377 [M+Na]⁺). Purity is assessed via TLC .

Q. What in vitro models are used to evaluate antioxidant activity?

  • Methodological Answer : Common assays include:

  • DPPH radical scavenging : Measures hydrogen-donating capacity.
  • Nitric oxide scavenging : Quantifies inhibition of NO radicals.
  • Ferric-ion-induced lipid peroxidation : Uses rat brain homogenate to assess membrane protection. Compounds with phenolic hydroxyl groups (e.g., 3d, 3f) show superior activity due to steric hindrance and H-donor capacity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Knoevenagel condensations?

  • Methodological Answer : Control temperature (60–70°C optimal for Gewald-related reactions ), use anhydrous solvents (toluene, DMF), and adjust catalyst ratios (e.g., 0.35 mL piperidine/1.3 mL acetic acid per 10 mmol substrate). Monitor reaction progress via TLC and employ recrystallization with ethanol for purification .

Q. What structural features enhance antioxidant and anti-inflammatory activities?

  • Methodological Answer : Phenolic hydroxyl groups (e.g., 4-hydroxyphenyl in 3d) increase radical scavenging via H-donation, while methoxy groups (3,5-dimethoxy in 3f) enhance steric hindrance, prolonging antioxidant effects. Anti-inflammatory activity correlates with inhibition of carrageenan-induced edema (70–83% inhibition vs. diclofenac’s 85%) . Substitution with electron-withdrawing groups (e.g., –CN) may reduce activity .

Q. How can computational methods predict reactivity or binding interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (using software like AutoDock) models interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). Validate predictions with experimental SAR data .

Q. How do contradictory results in biological assays (e.g., varying antioxidant efficacy across models) arise?

  • Methodological Answer : Discrepancies may stem from assay-specific mechanisms:

  • DPPH : Sensitive to H-donors but not chain-breaking antioxidants.
  • Lipid peroxidation : Reflects membrane protection, influenced by lipophilicity.
  • Cell-based vs. cell-free models : Differences in bioavailability/metabolism. Address contradictions by cross-validating with multiple assays and adjusting substituent polarity .

Q. What crystallographic tools are suitable for structural elucidation of thiophene derivatives?

  • Methodological Answer : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures from X-ray data. Key parameters include R-factors (<5% for high resolution) and twinning analysis for complex crystals. Pair with SHELXPRO for macromolecular interfaces .

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